tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
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Overview
Description
tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic organic compound that features a pyrrolo[3,2-c]pyridine core structure
Preparation Methods
The synthesis of tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolo[3,2-c]pyridine core, followed by the introduction of the tert-butyl ester and methyl groups. The reaction conditions often involve the use of strong bases and protecting groups to ensure selectivity and yield. Industrial production methods may involve optimization of these steps to increase efficiency and scalability .
Chemical Reactions Analysis
tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate can be compared with similar compounds such as:
- tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- 1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical reactivity and applications .
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
tert-butyl 1-methylpyrrolo[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)10-7-11-9(8-14-10)5-6-15(11)4/h5-8H,1-4H3 |
InChI Key |
NIZJJVVQZXUYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C2C=CN(C2=C1)C |
Origin of Product |
United States |
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